2-ethyl-2-methylpyrrolidin-3-ol, Mixture of diastereomers
Description
2-ethyl-2-methylpyrrolidin-3-ol, mixture of diastereomers, is an organic compound with the molecular formula C7H15NO. It belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of both ethyl and methyl substituents on the pyrrolidine ring, along with a hydroxyl group at the third position. The term “mixture of diastereomers” indicates that the compound exists in multiple stereoisomeric forms that are not mirror images of each other.
Properties
CAS No. |
1554652-16-2 |
|---|---|
Molecular Formula |
C7H15NO |
Molecular Weight |
129.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-2-methylpyrrolidin-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-ethyl-2-methylpyrrolidine with an oxidizing agent to introduce the hydroxyl group at the third position. This can be done using reagents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions to ensure selective oxidation.
Another approach involves the cyclization of a suitable precursor, such as 3-amino-2-ethyl-2-methylpropan-1-ol, under acidic or basic conditions to form the pyrrolidine ring
Industrial Production Methods
In an industrial setting, the production of 2-ethyl-2-methylpyrrolidin-3-ol typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability. The choice of solvents, catalysts, and purification techniques is crucial to ensure the efficient production of the desired compound.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-2-methylpyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form a ketone or carboxylic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with thionyl chloride can convert the hydroxyl group to a chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed
Oxidation: Formation of 2-ethyl-2-methylpyrrolidin-3-one or 2-ethyl-2-methylpyrrolidine-3-carboxylic acid.
Reduction: Formation of 2-ethyl-2-methylpyrrolidin-3-amine.
Substitution: Formation of 2-ethyl-2-methylpyrrolidin-3-yl chloride.
Scientific Research Applications
2-ethyl-2-methylpyrrolidin-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of stereochemical effects in various reactions.
Biology: Investigated for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Studied for its potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-ethyl-2-methylpyrrolidin-3-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with target molecules, influencing their conformation and function. The ethyl and methyl substituents can affect the compound’s lipophilicity and membrane permeability, impacting its distribution and efficacy.
Comparison with Similar Compounds
Similar Compounds
2-methylpyrrolidin-3-ol: Lacks the ethyl substituent, which may result in different chemical and biological properties.
2-ethylpyrrolidin-3-ol: Lacks the methyl substituent, affecting its stereochemistry and reactivity.
3-hydroxypyrrolidine: Lacks both ethyl and methyl substituents, serving as a simpler analog for comparison.
Uniqueness
2-ethyl-2-methylpyrrolidin-3-ol is unique due to the presence of both ethyl and methyl groups, which introduce steric and electronic effects that can influence its reactivity and interactions with other molecules. The mixture of diastereomers adds another layer of complexity, providing opportunities to study stereochemical effects in various applications.
This compound’s distinct structure and properties make it a valuable subject of study in multiple scientific disciplines, offering insights into the relationship between molecular structure and function.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
